molecular formula C7H9NO B13202375 2-(2-Methylcyclopropyl)-1,3-oxazole

2-(2-Methylcyclopropyl)-1,3-oxazole

Cat. No.: B13202375
M. Wt: 123.15 g/mol
InChI Key: KKSMIWXZWCBROJ-UHFFFAOYSA-N
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Description

2-(2-Methylcyclopropyl)-1,3-oxazole is an organic compound that features a cyclopropyl group attached to an oxazole ring The cyclopropyl group is a three-membered ring containing carbon atoms, while the oxazole ring is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylcyclopropyl)-1,3-oxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylcyclopropylamine with an appropriate oxazole precursor in the presence of a catalyst can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylcyclopropyl)-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

2-(2-Methylcyclopropyl)-1,3-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methylcyclopropyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylcyclopropyl-1-cyclopropene
  • Cyclopropyl-1,3-oxazole
  • 2-Methyl-1,3-oxazole

Uniqueness

2-(2-Methylcyclopropyl)-1,3-oxazole is unique due to the presence of both a cyclopropyl group and an oxazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

2-(2-methylcyclopropyl)-1,3-oxazole

InChI

InChI=1S/C7H9NO/c1-5-4-6(5)7-8-2-3-9-7/h2-3,5-6H,4H2,1H3

InChI Key

KKSMIWXZWCBROJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C2=NC=CO2

Origin of Product

United States

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